molecular formula C12H11N3O3 B14003081 Phenol,4-[(2-amino-4-nitrophenyl)amino]- CAS No. 77806-34-9

Phenol,4-[(2-amino-4-nitrophenyl)amino]-

Cat. No.: B14003081
CAS No.: 77806-34-9
M. Wt: 245.23 g/mol
InChI Key: GHAWCFLBCAMCRI-UHFFFAOYSA-N
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Description

Phenol,4-[(2-amino-4-nitrophenyl)amino]- is an organic compound with the molecular formula C12H11N3O3 It is a derivative of phenol and contains both amino and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol,4-[(2-amino-4-nitrophenyl)amino]- typically involves the nitration of phenol followed by amination. One common method includes the nitration of phenol to produce 4-nitrophenol, which is then subjected to a reduction process to form 4-aminophenol. The final step involves the coupling of 4-aminophenol with 2-nitroaniline under specific reaction conditions to yield Phenol,4-[(2-amino-4-nitrophenyl)amino]- .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Phenol,4-[(2-amino-4-nitrophenyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Phenol,4-[(2-amino-4-nitrophenyl)amino]- involves its interaction with biological molecules. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The nitro and amino groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol,4-[(2-amino-4-nitrophenyl)amino]- is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

77806-34-9

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

4-(2-amino-4-nitroanilino)phenol

InChI

InChI=1S/C12H11N3O3/c13-11-7-9(15(17)18)3-6-12(11)14-8-1-4-10(16)5-2-8/h1-7,14,16H,13H2

InChI Key

GHAWCFLBCAMCRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])N)O

Origin of Product

United States

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